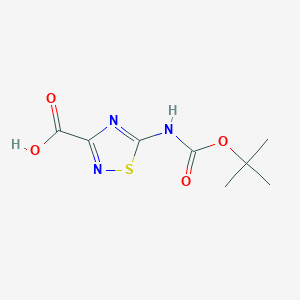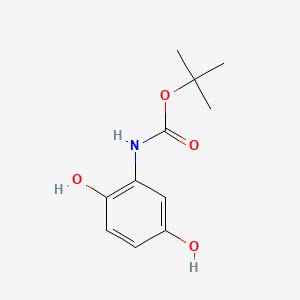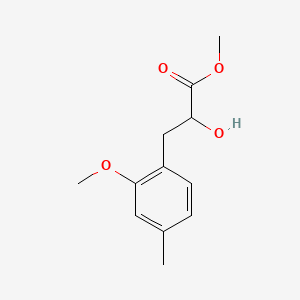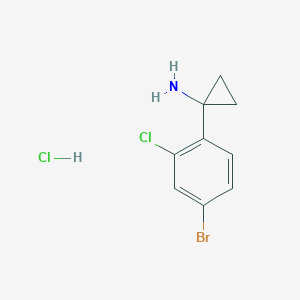
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride typically involves a multi-step process:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to form 4-bromo-2-chlorobenzene.
Cyclopropanation: The 4-bromo-2-chlorobenzene reacts with cyclopropane boronic acid in the presence of a suitable catalyst to form 1-(4-bromo-2-chlorophenyl)cyclopropane.
Amination: The cyclopropane derivative is then subjected to amination to introduce the amine group, resulting in 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing bromine or chlorine.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines or amides.
科学的研究の応用
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity, enhancing binding affinity and specificity. The bromine and chlorine substituents influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets .
類似化合物との比較
Similar Compounds
- 1-(4-chlorophenyl)cyclopropan-1-amine hydrochloride
- 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride
- 1-(4-fluoro-2-chlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and provides distinct electronic and steric properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H10BrCl2N |
|---|---|
分子量 |
282.99 g/mol |
IUPAC名 |
1-(4-bromo-2-chlorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H |
InChIキー |
MJUKQHMDTDWCPR-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C=C(C=C2)Br)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


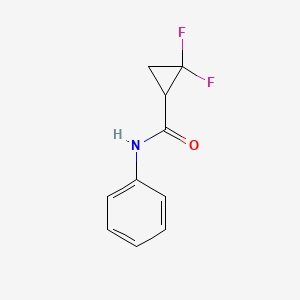
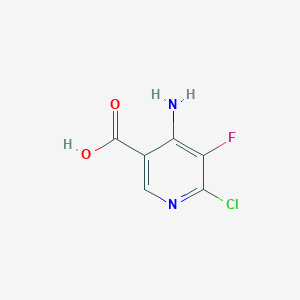
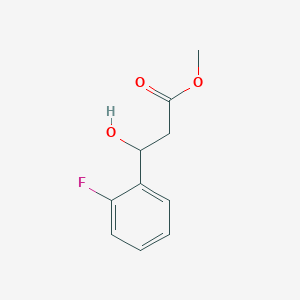

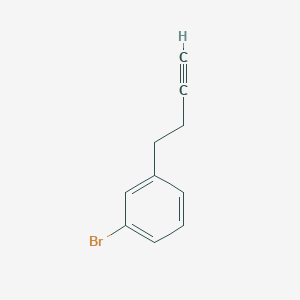
![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)
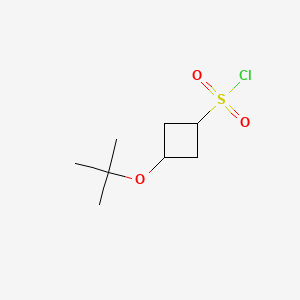


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
